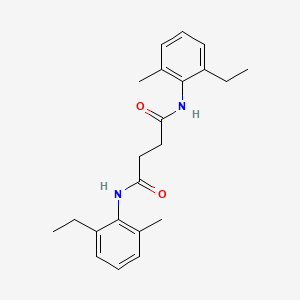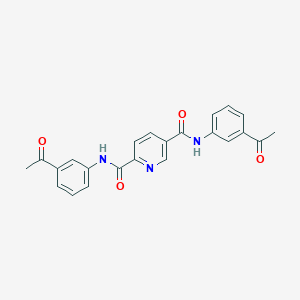
1-(3-methyl-4-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
Descripción general
Descripción
1-(3-methyl-4-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-(3-methyl-4-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a significant role in the inflammatory response, and their inhibition results in the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been found to possess significant biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the production of nitric oxide (NO), which is known to play a significant role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methyl-4-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments. This compound is readily available, relatively inexpensive, and has been extensively studied for its potential applications. However, it also has certain limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-(3-methyl-4-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One potential direction is the development of novel derivatives with improved solubility and bioavailability. Another potential direction is the investigation of its potential in treating other inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to investigate its potential in treating other neurodegenerative disorders.
In conclusion, this compound is a chemical compound that has significant potential in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and can be used to guide further research on this compound.
Aplicaciones Científicas De Investigación
1-(3-methyl-4-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential applications in various scientific research fields. This compound has been found to possess significant anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(3-methyl-4-nitrophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-17-16-19(9-10-20(17)24(26)27)21(25)23-14-12-22(13-15-23)11-5-8-18-6-3-2-4-7-18/h2-10,16H,11-15H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKAYBSGWPHROQ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3554133.png)
![N-(2-chlorobenzyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3554137.png)
![N-(2,4-dimethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3554141.png)
![1-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}piperazine](/img/structure/B3554153.png)
![ethyl 4-phenyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3554164.png)

![1,4-bis[3-(4-fluorophenyl)acryloyl]-1,4-diazepane](/img/structure/B3554175.png)
![N-(4-chlorobenzyl)-4-methyl-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B3554193.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3554224.png)
![N-(3,4-dimethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3554229.png)
![N-[4-(aminosulfonyl)benzyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B3554237.png)